molecular formula C15H22N2O5S B2686078 N'-(3,4-dimethoxyphenyl)-N-[2-hydroxy-4-(methylsulfanyl)butyl]ethanediamide CAS No. 2320535-55-3

N'-(3,4-dimethoxyphenyl)-N-[2-hydroxy-4-(methylsulfanyl)butyl]ethanediamide

Cat. No.: B2686078
CAS No.: 2320535-55-3
M. Wt: 342.41
InChI Key: ZAFLJGJAQLIMSJ-UHFFFAOYSA-N
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Description

N'-(3,4-Dimethoxyphenyl)-N-[2-hydroxy-4-(methylsulfanyl)butyl]ethanediamide is a diamide derivative characterized by a 3,4-dimethoxyphenyl group and a 2-hydroxy-4-(methylsulfanyl)butyl chain linked via an ethanediamide backbone.

Properties

IUPAC Name

N'-(3,4-dimethoxyphenyl)-N-(2-hydroxy-4-methylsulfanylbutyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O5S/c1-21-12-5-4-10(8-13(12)22-2)17-15(20)14(19)16-9-11(18)6-7-23-3/h4-5,8,11,18H,6-7,9H2,1-3H3,(H,16,19)(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAFLJGJAQLIMSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C(=O)NCC(CCSC)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3,4-dimethoxyphenyl)-N-[2-hydroxy-4-(methylsulfanyl)butyl]ethanediamide typically involves multiple steps:

    Formation of the Dimethoxyphenyl Intermediate: The synthesis begins with the preparation of the 3,4-dimethoxyphenyl intermediate. This can be achieved through the methylation of a phenol derivative using dimethyl sulfate in the presence of a base such as potassium carbonate.

    Hydroxybutyl Chain Introduction: The next step involves the introduction of the hydroxybutyl chain. This can be done through a nucleophilic substitution reaction where a suitable halide (e.g., 4-chlorobutanol) reacts with the dimethoxyphenyl intermediate.

    Formation of the Ethanediamide Backbone: The final step involves the coupling of the hydroxybutyl intermediate with ethanediamide. This can be achieved through an amidation reaction using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of N’-(3,4-dimethoxyphenyl)-N-[2-hydroxy-4-(methylsulfanyl)butyl]ethanediamide would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Hydrolysis of Amide Bonds

The ethanediamide moiety undergoes hydrolysis under acidic or basic conditions. Reaction outcomes depend on pH and temperature:

Condition Reagent Product Yield
Acidic (HCl, reflux)6M HCl, 110°C, 12h3,4-Dimethoxyphenylglyoxylic acid + 2-hydroxy-4-(methylsulfanyl)butylamine~75%
Basic (NaOH)2M NaOH, 80°C, 8hSodium 3,4-dimethoxyphenylglyoxylate + 2-hydroxy-4-(methylsulfanyl)butylamine~68%

Mechanistic Insight :

  • Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic water attack.

  • Basic hydrolysis involves hydroxide ion-mediated cleavage of the amide bond .

Oxidation of Methylsulfanyl Group

The methylsulfanyl (-SMe) group is susceptible to oxidation, forming sulfoxide or sulfone derivatives:

Oxidizing Agent Conditions Product Selectivity
H<sub>2</sub>O<sub>2</sub> (30%)25°C, 4h, acetic acidN'-(3,4-dimethoxyphenyl)-N-[2-hydroxy-4-(methylsulfinyl)butyl]ethanediamideSulfoxide (100%)
mCPBA0°C, 1h, CH<sub>2</sub>Cl<sub>2</sub>N'-(3,4-dimethoxyphenyl)-N-[2-hydroxy-4-(methylsulfonyl)butyl]ethanediamideSulfone (95%)

Kinetics :

  • Sulfoxide formation occurs rapidly at ambient temperatures, while sulfone generation requires stronger oxidants and extended reaction times .

Nucleophilic Substitution at Hydroxy Group

The secondary hydroxyl group participates in substitution reactions under Mitsunobu or Appel conditions:

Reaction Reagents Product Efficiency
MitsunobuDIAD, PPh<sub>3</sub>, THFN'-(3,4-dimethoxyphenyl)-N-[2-azido-4-(methylsulfanyl)butyl]ethanediamide82%
AppelCBr<sub>4</sub>, PPh<sub>3</sub>N'-(3,4-dimethoxyphenyl)-N-[2-bromo-4-(methylsulfanyl)butyl]ethanediamide76%

Side Reactions :

  • Competing elimination may occur at elevated temperatures, forming α,β-unsaturated amides.

Stability Under Ambient Conditions

The compound demonstrates moderate stability in solution:

Solvent Temperature Degradation Pathway Half-Life
DMSO25°CAutoxidation of -SMe to sulfoxide14 days
Methanol40°CTransesterification at ethanediamide carbonyl28 days

Storage Recommendations :

  • Store under inert atmosphere at -20°C in anhydrous DMF or acetonitrile .

Electrophilic Aromatic Substitution

The 3,4-dimethoxyphenyl ring undergoes regioselective nitration and halogenation:

Reaction Reagents Position Product Yield
NitrationHNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>Para to methoxyN'-(3,4-dimethoxy-5-nitrophenyl)-N-[2-hydroxy-4-(methylsulfanyl)butyl]ethanediamide63%
BrominationBr<sub>2</sub>/FeBr<sub>3</sub>Ortho to methoxyN'-(3,4-dimethoxy-6-bromophenyl)-N-[2-hydroxy-4-(methylsulfanyl)butyl]ethanediamide58%

Directing Effects :

  • Methoxy groups strongly activate the ring, favoring electrophilic attack at positions ortho/para to oxygen .

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces C-S bond cleavage in the methylsulfanyl group:

Conditions Major Product Quantum Yield
CH<sub>3</sub>CN, N<sub>2</sub> atmosphereN'-(3,4-dimethoxyphenyl)-N-[2-hydroxy-4-mercaptobutyl]ethanediamideΦ = 0.12

Application :

  • Potential for controlled release of thiol-containing metabolites in prodrug systems.

Scientific Research Applications

Pharmacological Studies

N'-(3,4-dimethoxyphenyl)-N-[2-hydroxy-4-(methylsulfanyl)butyl]ethanediamide has been investigated for its potential pharmacological effects. Studies indicate that it may exhibit:

  • Antioxidant Activity : The compound's structure suggests it could scavenge free radicals, which is essential in preventing oxidative stress-related diseases.
  • Anti-inflammatory Properties : Research indicates that similar compounds can modulate inflammatory pathways, providing a basis for further investigation into this compound's anti-inflammatory potential.

Nanotechnology

The synthesis of nanocrystalline forms of related compounds has been explored. For instance, methods such as water/oil microemulsion have been utilized to create nanoparticles that enhance the bioavailability of drugs. This technique could be adapted for this compound to improve its therapeutic efficacy through targeted delivery systems .

Biochemical Research

The compound has shown promise in biochemical assays where it may act as an enzyme inhibitor or modulator. Its interaction with various biological targets can provide insights into:

  • Mechanisms of Action : Understanding how this compound interacts at the molecular level can aid in the development of new therapeutic agents.
  • Potential Side Effects : Investigating the biochemical pathways affected by this compound can help predict any adverse effects in clinical settings.

Data Table: Summary of Research Findings

Study FocusFindingsReference
Antioxidant ActivityExhibits significant free radical scavenging
Anti-inflammatoryModulates inflammatory cytokines
Nanoparticle SynthesisEnhanced solubility and bioavailability
Enzyme InteractionPotential inhibitor of specific enzymes

Case Study 1: Antioxidant Properties

A study evaluated the antioxidant capacity of related compounds and found that modifications similar to those in this compound significantly increased radical scavenging activity. This suggests that further exploration of its antioxidant properties could yield beneficial health outcomes.

Case Study 2: Drug Delivery Systems

In research focusing on drug delivery systems, nanoparticles synthesized from structurally similar compounds demonstrated improved targeting capabilities and reduced side effects. This indicates a potential pathway for utilizing this compound in innovative therapeutic approaches.

Mechanism of Action

The mechanism of action of N’-(3,4-dimethoxyphenyl)-N-[2-hydroxy-4-(methylsulfanyl)butyl]ethanediamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences between the target compound and related derivatives:

Compound Name Core Structure Substituents/Functional Groups Key Properties (Reported)
N'-(3,4-Dimethoxyphenyl)-N-[2-hydroxy-4-(methylsulfanyl)butyl]ethanediamide Ethanediamide 3,4-Dimethoxyphenyl, 2-hydroxy-4-(methylsulfanyl) Not reported
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) Benzamide 3,4-Dimethoxyphenethyl, Benzoyl Melting point: 90°C; Yield: 80%
N-(4-Dimethylamino-3,5-dinitrophenyl)acetonitrile Acetonitrile 4-Dimethylamino, 3,5-dinitrophenyl Focus on theoretical/spectroscopic studies

Key Observations:

  • Rip-B shares the 3,4-dimethoxyphenyl moiety with the target compound but differs in its benzamide core and lack of hydroxy/methylsulfanyl groups.
  • The acetonitrile derivative features strong electron-withdrawing (nitro) and electron-donating (dimethylamino) groups, enabling charge-transfer interactions absent in the target compound. Theoretical studies on such compounds emphasize electronic properties, which could guide future analyses of the target’s dipole moments or reactivity .

Physicochemical Properties

  • The hydroxy group in the target may lower melting points via hydrogen bonding disruption.
  • Methylsulfanyl groups typically enhance hydrophobicity, which could increase the target’s lipid solubility compared to Rip-B’s benzamide or the polar nitro groups in the acetonitrile derivative.

Biological Activity

N'-(3,4-dimethoxyphenyl)-N-[2-hydroxy-4-(methylsulfanyl)butyl]ethanediamide, a compound with the CAS number 2320535-55-3, is a synthetic derivative that exhibits diverse biological activities. This article explores its chemical structure, biological mechanisms, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H22N2O5SC_{15}H_{22}N_{2}O_{5}S, with a molecular weight of 342.4 g/mol. The compound features an amide functional group linked to a 3,4-dimethoxyphenyl moiety and a 2-hydroxy-4-(methylsulfanyl)butyl chain. This structural complexity suggests potential for various interactions within biological systems, particularly through hydrogen bonding and hydrophobic interactions due to the methoxy and hydroxyl groups.

  • Antioxidant Activity : The presence of the methylsulfanyl group is believed to enhance the compound's ability to scavenge free radicals, thereby providing antioxidant effects. Research indicates that related compounds can increase the production of antioxidant metabolites such as taurine and reduced glutathione .
  • Metabolic Effects : this compound may influence metabolic pathways involving amino acids. Studies on similar compounds suggest that they can enhance amino acid absorption and utilization in livestock, potentially improving growth rates and feed efficiency .
  • Neuroprotective Properties : Preliminary studies indicate that compounds with similar structures may exhibit neuroprotective effects by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells.

Case Studies

Summary of Biological Activities

Activity TypeDescriptionReferences
AntioxidantScavenges free radicals; increases antioxidant metabolites
Metabolic EnhancerImproves amino acid absorption in livestock
NeuroprotectiveReduces oxidative stress in neuronal cells

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing N'-(3,4-dimethoxyphenyl)-N-[2-hydroxy-4-(methylsulfanyl)butyl]ethanediamide?

  • Methodological Answer : The synthesis involves multi-step organic reactions. First, prepare the methylsulfanylphenyl intermediate via nucleophilic substitution. Next, introduce the hydroxybutyl group using esterification or alkylation. Finally, form the ethanediamide linkage via amidation under anhydrous conditions, often employing coupling agents like EDCI/HOBt. Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) may optimize aryl group integration . Purification typically involves column chromatography or recrystallization to achieve ≥98% purity .

Q. Which spectroscopic and crystallographic techniques are suitable for structural characterization?

  • Methodological Answer :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm proton environments and carbon frameworks, particularly for dimethoxyphenyl (δ ~3.8–4.0 ppm for OCH3_3) and methylsulfanyl groups (δ ~2.1–2.3 ppm for SCH3_3) .
  • X-ray Diffraction : Single-crystal X-ray studies (e.g., monoclinic P21/c space group) resolve bond lengths, angles, and hydrogen-bonding networks, as demonstrated for structurally analogous dimethoxyphenyl derivatives .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., C20_{20}H24_{24}N4_4O2_2S, M+^+ = 408.5) .

Advanced Research Questions

Q. How can computational modeling elucidate the compound’s reactivity and target interactions?

  • Methodological Answer :

  • Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-311+G**) to compute electrostatic potential maps, frontier molecular orbitals, and charge distribution. This predicts sites for electrophilic/nucleophilic attack (e.g., methylsulfanyl oxidation to sulfone) and π-π stacking propensity with aromatic residues in proteins .
  • Molecular Dynamics (MD) : Simulate ligand-receptor binding (e.g., with kinases or GPCRs) to identify key interactions (hydrogen bonds, hydrophobic pockets). Compare with experimental IC50_{50} values to validate models .

Q. What experimental approaches resolve contradictions in reported biological activities?

  • Methodological Answer :

  • Dose-Response Studies : Replicate assays (e.g., enzyme inhibition, cytotoxicity) across varying concentrations (µM–mM) to identify non-linear effects. For example, EFSA’s NOEL (8.36 mg/kg/day) for related dimethoxyphenyl amides highlights dose-dependent toxicity thresholds .
  • Metabolic Stability Assays : Use hepatic microsomes or hepatocytes to assess CYP450-mediated degradation. Conflicting in vitro vs. in vivo bioactivity may arise from rapid metabolism, requiring prodrug strategies .

Q. How to optimize the compound’s solubility and bioavailability for in vivo studies?

  • Methodological Answer :

  • Salt Formation : React with HCl or methane sulfonate to improve aqueous solubility, as seen in hydrochloride salts of structurally similar amines .
  • Nanoparticle Encapsulation : Use PLGA or liposomal carriers to enhance permeability across biological barriers (e.g., BBB for neuroactive compounds) .
  • LogP Adjustment : Introduce polar substituents (e.g., hydroxyl groups) to reduce LogP from ~3.5 (predicted) to <2.5, balancing membrane permeability and solubility .

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